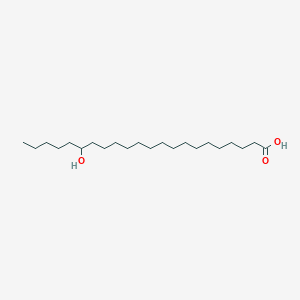![molecular formula C11H16Se2 B14333532 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene CAS No. 103971-57-9](/img/structure/B14333532.png)
1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene is an organoselenium compound characterized by the presence of selenium atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with sodium methylselenolate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compounds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene involves its interaction with biological molecules through redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, which allows the compound to act as an antioxidant. This redox activity can modulate various cellular pathways and molecular targets, contributing to its biological effects.
Comparison with Similar Compounds
1,1-Bis(methylselanyl)ethane: Another organoselenium compound with similar redox properties.
4,4’-Dimethylbibenzyl: A structurally related compound with different functional groups.
Uniqueness: 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene is unique due to the presence of both selenium atoms and a benzene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
103971-57-9 |
|---|---|
Molecular Formula |
C11H16Se2 |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
1-[1,1-bis(methylselanyl)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C11H16Se2/c1-9-5-7-10(8-6-9)11(2,12-3)13-4/h5-8H,1-4H3 |
InChI Key |
LZYGYPOHFCDFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)([Se]C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
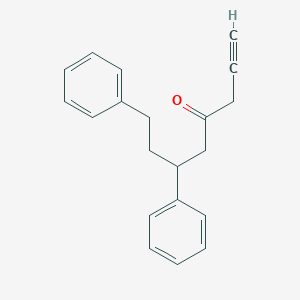
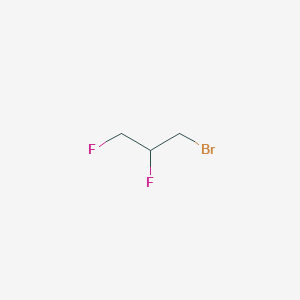
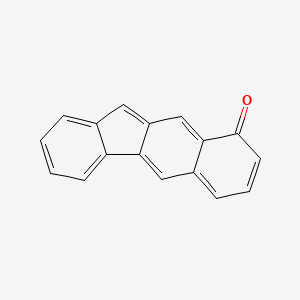
![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
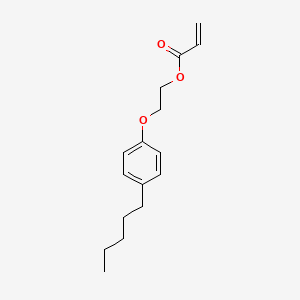
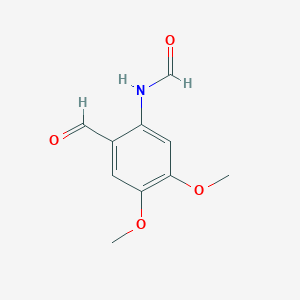
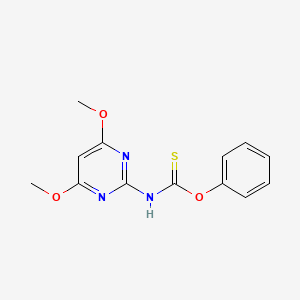
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)


